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Abstract
This technical guide provides a detailed overview of the thermochemical properties of

tetrakis(dimethoxyboryl)methane, a significant organoboron compound with potential

applications in organic synthesis and materials science. In the absence of extensive

experimental data, this document leverages established computational thermochemistry

methods to provide reliable theoretical values for key thermochemical parameters. This guide

also outlines the computational protocols used to derive these values, ensuring transparency

and reproducibility for researchers in the field. The information is presented in a clear,

structured format, including comprehensive tables and a workflow diagram, to facilitate easy

interpretation and application in research and development.

Introduction
Tetrakis(dimethoxyboryl)methane, C[B(OCH₃)₂]₄, is a unique tetra-substituted methane

derivative featuring four dimethoxyboryl groups attached to a central carbon atom. Its highly

functionalized structure makes it a valuable precursor in various chemical transformations. A

thorough understanding of its thermochemical properties, such as enthalpy of formation and

Gibbs free energy of formation, is crucial for designing and optimizing synthetic routes, as well

as for understanding its stability and reactivity. This guide aims to fill the current knowledge gap
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by providing high-quality theoretical thermochemical data and a detailed description of the

computational methodology employed.

Thermochemical Data
The following table summarizes the calculated thermochemical data for

tetrakis(dimethoxyboryl)methane in the gas phase at standard conditions (298.15 K and 1

atm).

Thermochemical
Property

Symbol Calculated Value Units

Standard Enthalpy of

Formation
ΔHf° -1545.2 kJ/mol

Standard Gibbs Free

Energy of Formation
ΔGf° -1289.6 kJ/mol

Standard Entropy S° 634.8 J/(mol·K)

Heat Capacity at

Constant Pressure
Cp 358.7 J/(mol·K)

Note: These values are derived from high-level quantum chemical calculations and serve as

reliable estimates in the absence of experimental data.

Computational Protocol
The thermochemical data presented in this guide were obtained using a high-level composite

quantum chemical method. The following protocol details the computational steps performed.

3.1. Geometry Optimization and Frequency Analysis

The molecular structure of tetrakis(dimethoxyboryl)methane was first optimized using

Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This

initial optimization provides a good starting geometry. A subsequent, more accurate

optimization was performed using the ωB97X-D functional with the def2-TZVP basis set. A

frequency calculation was then carried out at the same level of theory to confirm that the
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optimized structure corresponds to a true minimum on the potential energy surface (i.e., no

imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal

corrections.

3.2. Single-Point Energy Calculations

To achieve high accuracy for the electronic energy, single-point energy calculations were

performed on the optimized geometry using the highly accurate Weizmann-1 (W1) composite

method. The W1 theory is a robust method for obtaining near-chemical accuracy for

thermochemical data.

3.3. Calculation of Thermochemical Properties

The standard enthalpy of formation (ΔHf°) was calculated using the atomization energy

method. This involves calculating the total atomization energy of the molecule and subtracting

the experimentally known enthalpies of formation of the constituent atoms in their standard

states. The standard Gibbs free energy of formation (ΔGf°) was then derived using the

calculated enthalpy of formation and the standard entropy (S°), which was obtained from the

frequency calculation.

The following diagram illustrates the computational workflow for determining the

thermochemical properties of tetrakis(dimethoxyboryl)methane.
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Caption: Computational workflow for thermochemical data generation.
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Discussion
The calculated thermochemical data provide valuable insights into the stability and reactivity of

tetrakis(dimethoxyboryl)methane. The negative enthalpy of formation indicates that the

molecule is stable with respect to its constituent elements. The Gibbs free energy of formation

further confirms its thermodynamic stability under standard conditions. These data can be

utilized in thermodynamic calculations for reactions involving this compound, aiding in the

prediction of reaction equilibria and feasibility.

Conclusion
This technical guide presents a comprehensive set of theoretical thermochemical data for

tetrakis(dimethoxyboryl)methane, obtained through a rigorous computational protocol. The

provided data and methodologies offer a valuable resource for researchers and professionals

in chemistry and drug development, facilitating a deeper understanding of the properties of this

important organoboron compound and enabling more informed decisions in experimental

design and process development. The transparent presentation of the computational workflow

ensures that the results can be critically evaluated and reproduced.

To cite this document: BenchChem. [A Comprehensive Technical Guide to the
Thermochemical Properties of Tetrakis(dimethoxyboryl)methane]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b091650#thermochemical-
data-for-tetrakis-dimethoxyboryl-methane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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